molecular formula C17H17F2N3O3 B5297642 N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide

N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide

Cat. No. B5297642
M. Wt: 349.33 g/mol
InChI Key: LCBRYNIPXYPNAI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide, also known as DAPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DAPA belongs to the class of small molecule inhibitors that target protein-protein interactions, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide is a small molecule inhibitor that targets protein-protein interactions. It binds to the interface between the two proteins, preventing their interaction and downstream signaling. In cancer, N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide targets the interaction between MDM2 and p53, leading to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis. In autoimmune disorders, N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide targets the interaction between IRAK4 and MyD88, leading to the suppression of inflammatory cytokine production.
Biochemical and Physiological Effects:
N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide has been shown to have significant biochemical and physiological effects in various diseases. In cancer, N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide induces cell cycle arrest and apoptosis by stabilizing and activating p53. In autoimmune disorders, N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide suppresses inflammatory cytokine production, leading to the attenuation of disease symptoms. N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide has also been shown to have anti-inflammatory effects in models of acute lung injury and sepsis.

Advantages and Limitations for Lab Experiments

N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for protein-protein interactions. However, N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide also has some limitations, including its low solubility and potential off-target effects. These limitations can be overcome by modifying the chemical structure of N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide or using alternative small molecule inhibitors.

Future Directions

There are several future directions for N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide research, including the development of more potent and selective inhibitors, the identification of new protein-protein interactions to target, and the optimization of N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide for clinical use. Additionally, N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide can be used as a tool to study the role of protein-protein interactions in various diseases and to identify new therapeutic targets. Overall, N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide has significant potential for the treatment of various diseases and warrants further investigation.

Synthesis Methods

The synthesis of N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide involves the reaction between 2-(2,4-difluorophenoxy)pyridine-3-carboxylic acid and N~2~-acetyl-L-alanine methyl ester. The reaction is catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of dimethylformamide (DMF). The resulting product is then purified by column chromatography to obtain pure N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide.

Scientific Research Applications

N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide has been shown to inhibit the interaction between MDM2 and p53, leading to the stabilization and activation of p53, which plays a critical role in cell cycle regulation and apoptosis. N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide has also been shown to inhibit the interaction between IRAK4 and MyD88, leading to the suppression of inflammatory cytokine production in autoimmune disorders.

properties

IUPAC Name

(2S)-2-acetamido-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3/c1-10(22-11(2)23)16(24)21-9-12-4-3-7-20-17(12)25-15-6-5-13(18)8-14(15)19/h3-8,10H,9H2,1-2H3,(H,21,24)(H,22,23)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBRYNIPXYPNAI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide

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